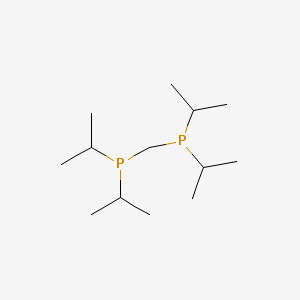
Phosphine, methylenebis[bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, methylenebis[bis(1-methylethyl)- is an organophosphorus compound with the chemical formula C6H15OP. It is also known as diisopropoxyphosphine. This compound is a colorless liquid with a lower boiling point and density. It is slightly soluble in water and soluble in some organic solvents such as ether and benzene at room temperature .
Méthodes De Préparation
Phosphine, methylenebis[bis(1-methylethyl)- can be synthesized through the reaction of isopropyl alcohol and phosphine trichloride, generating phosphine, methylenebis[bis(1-methylethyl)- and hydrogen chloride. The reaction process needs to be carried out under the protection of inert gas and at low temperature to avoid the production of dangerous substances . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional safety and efficiency measures in place.
Analyse Des Réactions Chimiques
Phosphine, methylenebis[bis(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different phosphine compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phosphine, methylenebis[bis(1-methylethyl)- is often used as a reagent in organic synthesis, especially as a ligand in transition metal-catalyzed reactions. It is used in the synthesis of compounds containing phosphorus atoms, which are important in the fields of drugs, pesticides, and dyes. Additionally, it can be used as a chemical reagent in research and laboratories .
Mécanisme D'action
The mechanism by which phosphine, methylenebis[bis(1-methylethyl)- exerts its effects involves its ability to act as a ligand in transition metal-catalyzed reactions. It can coordinate with transition metals, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparaison Avec Des Composés Similaires
Phosphine, methylenebis[bis(1-methylethyl)- can be compared with other similar compounds such as:
Phosphine, bis(1-methylethyl)-:
Phosphine, bis(1,1-dimethylethyl)-:
The uniqueness of phosphine, methylenebis[bis(1-methylethyl)- lies in its specific structure, which allows it to act as a versatile ligand in various chemical reactions.
Propriétés
Numéro CAS |
63366-53-0 |
|---|---|
Formule moléculaire |
C13H30P2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
di(propan-2-yl)phosphanylmethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C13H30P2/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8/h10-13H,9H2,1-8H3 |
Clé InChI |
CENARGAPNWIAMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(CP(C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


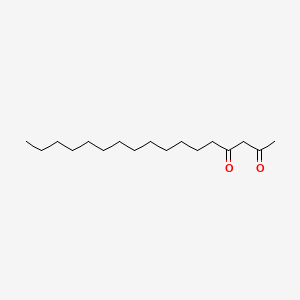
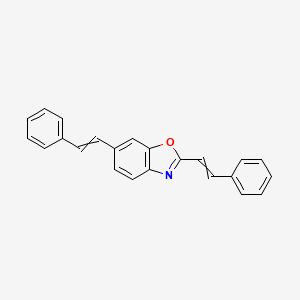

![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
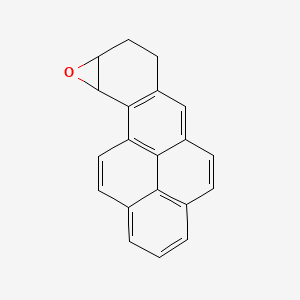
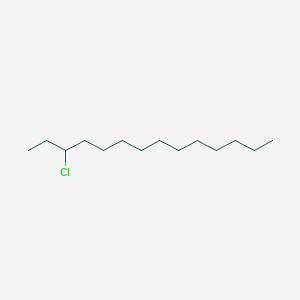

![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)



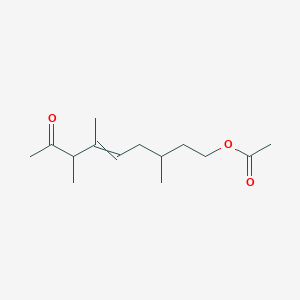
![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
